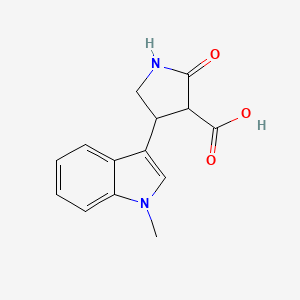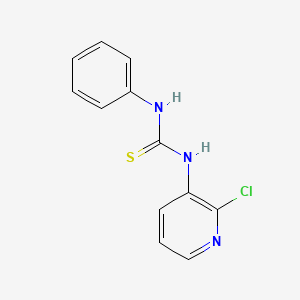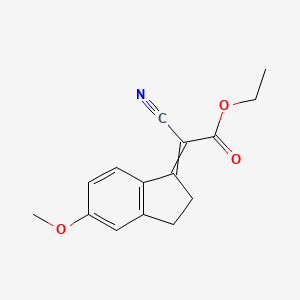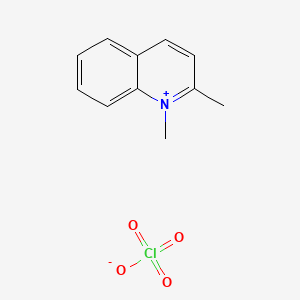![molecular formula C7H5IN2O B15065907 7-Iodo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B15065907.png)
7-Iodo-2-methyloxazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2-methyloxazolo[4,5-c]pyridine is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound belongs to the class of oxazolo[4,5-c]pyridines, which are known for their diverse applications in various fields of scientific research and industry.
Métodos De Preparación
The synthesis of 7-Iodo-2-methyloxazolo[4,5-c]pyridine typically involves the iodination of 2-methyloxazolo[4,5-c]pyridine. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
7-Iodo-2-methyloxazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Iodo-2-methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Iodo-2-methyloxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the oxazolo[4,5-c]pyridine core play crucial roles in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
7-Iodo-2-methyloxazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
2-Methyloxazolo[4,5-c]pyridine: Lacks the iodine atom, which may result in different reactivity and applications.
7-Bromo-2-methyloxazolo[4,5-c]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
7-Chloro-2-methyloxazolo[4,5-c]pyridine:
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C7H5IN2O |
|---|---|
Peso molecular |
260.03 g/mol |
Nombre IUPAC |
7-iodo-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5IN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3 |
Clave InChI |
MFDFWFVVFAFASR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CN=CC(=C2O1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide](/img/structure/B15065828.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)

![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)



![Benzyl 6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065880.png)
![1-(Cyclohex-1-en-1-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15065882.png)
![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)



![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)
